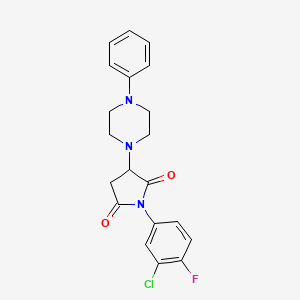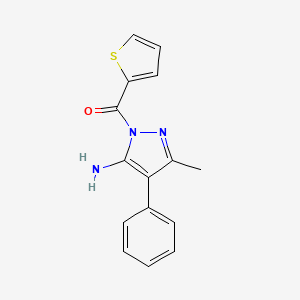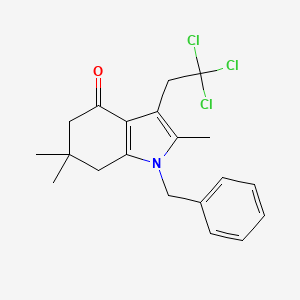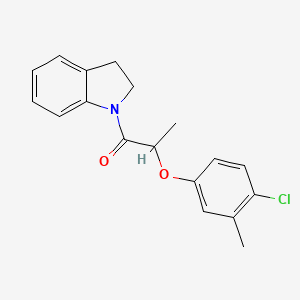![molecular formula C14H23NO3 B11088537 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide](/img/structure/B11088537.png)
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a lactone and a cyclohexane ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide typically involves the reaction of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, hydroxyl derivatives, and oxo derivatives.
Scientific Research Applications
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid: Lacks the tert-butylamide group but shares the spirocyclic core.
2-Oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains an additional nitrogen atom in the spirocyclic structure.
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride: Features a methoxy group and a nitrogen atom in the spirocyclic structure.
Uniqueness
2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid tert-butylamide is unique due to its tert-butylamide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-tert-butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)15-12(17)10-9-11(16)18-14(10)7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
PFOHMOSUHWDDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)OC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11088456.png)

![2-chlorobenzyl 3-{5-[(2-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate](/img/structure/B11088463.png)


![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}quinoline](/img/structure/B11088476.png)
![4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate](/img/structure/B11088481.png)
![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11088485.png)
![9-bromo-1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088491.png)

![1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one](/img/structure/B11088499.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11088510.png)
![2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B11088519.png)

